2-Pentadecanone

描述

This compound has been reported in Bowdichia virgilioides, Echinacea angustifolia, and other organisms with data available.

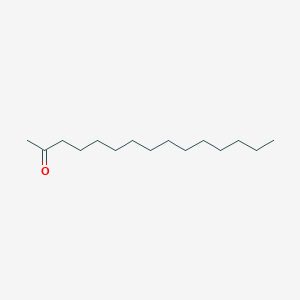

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPNOLIZCWDHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062333 | |

| Record name | 2-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to waxy mass or crystalline leaves | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

293.00 to 294.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol and oils; insoluble in water | |

| Record name | 2-Pentadecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2345-28-0 | |

| Record name | 2-Pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Q48J997N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 °C | |

| Record name | 2-Pentadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of 2-Pentadecanone?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Pentadecanone, a long-chain saturated ketone. The information is curated for professionals in research and development, offering detailed data and generalized experimental protocols to support laboratory work and drug development initiatives.

Chemical Identity and Physical Properties

This compound, also known as methyl tridecyl ketone, is a white, solid organic compound with a waxy texture and a characteristically fatty or waxy odor.[1] It is classified as a ketone, featuring a carbonyl group at the second carbon position of its fifteen-carbon aliphatic chain.[2][3] This structure contributes to its very hydrophobic nature, rendering it practically insoluble in water but soluble in organic solvents such as alcohol, propylene glycol, and oils.[1][2][4]

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O | [5][6] |

| Molecular Weight | 226.40 g/mol | [4][7] |

| Appearance | White to off-white solid, waxy mass, or crystalline leaves | [2][8][9] |

| Odor | Fatty, waxy, with floral and spicy nuances | [1][10][11] |

| Melting Point | 37 - 41 °C | [11][12][13][14] |

| Boiling Point | 293 - 294 °C at 760 mmHg | [4][10][12] |

| Density | 0.82 g/cm³ | [12][13] |

| Flash Point | > 110 °C (> 230 °F) | [10][12] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [10] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [2][4][12][13] |

| Solubility in Organic Solvents | Soluble in alcohol, propylene glycol, oils, and toluene | [2][4][12][13] |

| LogP (Octanol/Water Partition Coefficient) | 6.072 - 6.3 (estimated) | [4][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. The following table summarizes key spectral data for this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound.[15] | [15] |

| Infrared (IR) Spectroscopy | As a saturated aliphatic ketone, a strong carbonyl (C=O) stretching vibration band is expected around 1715 cm⁻¹.[5][10] | [5][10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton and carbon NMR spectra would show characteristic signals for the methyl ketone and the long alkyl chain. | [16] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published, generalized and widely accepted methodologies for determining the key chemical properties of ketones are provided below. These protocols are intended to serve as a guide for researchers to develop specific procedures for their laboratory settings.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[17]

-

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a suitable heating oil can be used.[12][13]

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[12][17]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[12]

Determination of Boiling Point

The boiling point is a fundamental physical property of a liquid.

Methodology:

-

Apparatus: A Thiele tube or a micro boiling point apparatus is commonly used.[9][18]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed inverted into the liquid.[9]

-

Procedure: The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[9][18]

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9][18]

Determination of Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[19][20]

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-reactive filter.[19]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A calibration curve with standards of known concentrations is used for accurate quantification.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).[21]

-

GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar column is typically suitable for ketones.[21]

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to a spectral library.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: The solid sample can be prepared as a KBr pellet, a mull, or dissolved in a suitable solvent.

-

Analysis: The prepared sample is placed in the IR spectrometer, and a spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, the most prominent peak will be the carbonyl (C=O) stretch, expected around 1715 cm⁻¹, which is characteristic of a saturated aliphatic ketone.[5][10]

Visualizations

To aid in the understanding of the experimental and logical relationships concerning this compound, the following diagrams are provided.

Biological Activity and Applications

This compound is utilized as a fragrance ingredient in various consumer products and as a flavoring agent in foods, where it imparts a fatty, spicy, and floral character.[1][10][11] It has been identified as a volatile component in a variety of natural sources, including certain plants and food products.[2][11][22]

Recent research has also indicated a connection between this compound and cellular metabolism, particularly fatty acid synthesis, in the context of cancer research.[23] However, specific signaling pathways involving this compound have not yet been fully elucidated in the available scientific literature.

Safety and Handling

This compound is considered to be of low acute toxicity. However, standard laboratory safety precautions should always be observed when handling this chemical. It is recommended to avoid contact with skin and eyes and to prevent inhalation of dust or vapors.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for understanding the chemical properties of this compound. As research progresses, further insights into its biological roles and potential applications are anticipated.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C15H30O | CID 61303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2345-28-0: this compound | CymitQuimica [cymitquimica.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | 2345-28-0 [chemicalbook.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. This compound [webbook.nist.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Showing Compound this compound (FDB003086) - FooDB [foodb.ca]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Pentadecanone for Researchers and Drug Development Professionals

CAS Number: 2345-28-0 Molecular Formula: C₁₅H₃₀O

This technical guide provides a comprehensive overview of 2-Pentadecanone, a long-chain saturated ketone, with a focus on its chemical properties, synthesis, analytical methods, and biological activities relevant to the fields of research, science, and drug development.

Chemical and Physical Properties

This compound, also known as methyl tridecyl ketone, is a white crystalline solid at room temperature with a faint, waxy, and floral odor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2345-28-0 | [1][2] |

| Molecular Formula | C₁₅H₃₀O | [1][2] |

| Molecular Weight | 226.40 g/mol | [1] |

| Melting Point | 37-41 °C | [1] |

| Boiling Point | 293 °C | [1] |

| Synonyms | Methyl tridecyl ketone, Pentadecan-2-one | [1][2] |

Synthesis and Analysis

Synthesis

A general method for the synthesis of this compound can be adapted from the synthesis of its precursor, pentadecanoic acid. A patented method outlines the synthesis of pentadecanoic acid from pentadecanedioate. The process involves the conversion of pentadecanedioate to dimethylpentadecanedioate, followed by a series of reactions to yield 15-hydroxypentadecanoic acid, which is then converted to 15-bromopentadecanoic acid. The final step involves cyclization to produce pentadecanoic acid[3].

Logical Flow for this compound Synthesis from Pentadecanoic Acid:

A plausible subsequent step to synthesize this compound from pentadecanoic acid involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting pentadecanoyl chloride can then be reacted with an appropriate organometallic reagent, such as an organocadmium or organocuprate compound, to introduce the methyl group and form the ketone.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis of this compound in Biological Samples

This protocol provides a general framework for the analysis of this compound in a biological matrix, such as a plant extract.

-

Sample Preparation:

-

Homogenize the biological sample.

-

Perform a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

The extract may require derivatization to improve volatility and chromatographic separation, although this compound can often be analyzed directly.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 19091s GC system or equivalent[4].

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column[5].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[5].

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5-10 minutes[5].

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 58[2].

-

Quantification can be achieved by creating a calibration curve using known concentrations of a this compound standard.

-

Biological Activities and Potential Therapeutic Applications

Recent research has highlighted several biological activities of this compound, suggesting its potential for further investigation in drug development.

Antibacterial and Wound Healing Activity

A study investigating the therapeutic potential of this compound demonstrated its efficacy in promoting wound healing in a diabetic rat model and its antibacterial activity against Staphylococcus aureus[6].

Experimental Workflow for Assessing Wound Healing and Antibacterial Activity:

Key Findings from the Study:

| Parameter | Observation | Significance |

| Wound Closure | Significantly higher in the this compound treated group compared to controls. | Promotes faster healing of diabetic wounds. |

| Re-epithelialization | Enhanced epithelial cell migration. | Contributes to the restoration of the skin barrier. |

| Collagen Deposition | Increased hydroxyproline content, indicating higher collagen levels. | Improves wound strength and tissue repair. |

| Fibroblast Proliferation | Increased fibroblast numbers. | Essential for synthesizing the new extracellular matrix. |

| Antibacterial Activity | Exhibited activity against Staphylococcus aureus. | May help in preventing wound infections. |

Data sourced from Siyumbwa et al. (2023)[6].

Role in Cancer Cell Metabolism

Intriguing research has linked this compound to fatty acid synthesis in cancer cells. A study using isotope labeling demonstrated that this compound is derived from the cellular metabolism of glucose in A549 lung cancer cells[7]. This finding suggests that this compound could be a potential biomarker for altered cancer metabolism.

Proposed Relationship between Glucose Metabolism and this compound Synthesis in Cancer Cells:

The study found that inhibiting fatty acid synthesis led to a decrease in the abundance of this compound, further solidifying its connection to this metabolic pathway in cancer cells[7]. While the precise signaling pathways directly regulated by this compound are still under investigation, its link to fatty acid synthesis, a pathway often dysregulated in cancer through signaling cascades like PI3K/AKT/mTOR and MAPK, makes it a compound of interest for oncological research[8][9].

Potential in Neurological Disorders

While direct studies on this compound in neurological diseases are limited, its nature as a ketone body suggests potential relevance. Ketone bodies are known to serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired, a condition observed in several neurodegenerative diseases[10]. The ketogenic diet, which elevates ketone body levels, has shown some beneficial effects in conditions like epilepsy, Alzheimer's disease, and Parkinson's disease by improving mitochondrial function, reducing neuroinflammation, and decreasing oxidative stress[11][12]. Further research is warranted to explore whether this compound shares these neuroprotective properties.

Conclusion

This compound is a multifaceted molecule with established roles in the fragrance and flavor industries and emerging significance in biomedical research. Its demonstrated antibacterial and wound-healing properties, coupled with its intriguing connection to cancer cell metabolism, position it as a promising candidate for further investigation in drug discovery and as a potential biomarker. The detailed methodologies and structured data presented in this guide aim to facilitate future research into the therapeutic potential of this long-chain ketone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H30O | CID 61303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]

- 4. community.sent2promo.com [community.sent2promo.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. phcog.com [phcog.com]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of the Ketogenic Diet on Neurological Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Ketogenic Diet in the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Pentadecanone from natural precursors

An In-depth Technical Guide to the Synthesis of 2-Pentadecanone from Natural Precursors

Introduction

This compound, a saturated ketone, is a molecule of significant interest across various industries. It is utilized as a flavoring agent in foods and as a fragrance component in cosmetics.[1][2] Beyond these applications, emerging research has pointed towards its potential biological activities. This guide provides a comprehensive overview of the synthesis of this compound from natural precursors, catering to researchers, scientists, and professionals in drug development. The focus is on sustainable and green chemistry approaches, leveraging abundant natural resources.

Natural Precursors for this compound Synthesis

The most direct natural precursor to this compound is pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. Other abundant even-chain fatty acids, such as palmitic acid (C16:0) and myristic acid (C14:0), can also serve as starting materials through chain modification reactions.

Pentadecanoic Acid (C15:0)

Pentadecanoic acid is found in various natural sources, with dairy products being a primary contributor.[3][4] Its presence in these sources is attributed to the biohydrogenation and fermentation processes in ruminant animals.

Table 1: Natural Sources of Pentadecanoic Acid

| Natural Source | Percentage of Total Fatty Acids | Reference |

| Cow's Milk Fat | 1.2% | [3] |

| Butter | 1.1 - 1.5% | [4] |

| Ruminant Meat Fat | 0.43% | [5] |

| Certain Fish Oils | up to 1.5% | [4] |

| Lamb and Goat Meat | 0.6 - 1.2% | [4] |

Other Potential Natural Precursors

Palmitic acid (C16:0) and myristic acid (C14:0) are more abundant in nature and can be converted to this compound through chain shortening or elongation, respectively.

Table 2: Abundant Natural Sources of Palmitic and Myristic Acid

| Fatty Acid | Natural Source | Percentage of Total Fats | Reference |

| Palmitic Acid (C16:0) | Palm Oil | up to 44% | [6] |

| Meats, Cheeses, Butter | 50 - 60% | [6] | |

| Myristic Acid (C14:0) | Nutmeg Butter | ~75% (as trimyristin) | [7] |

| Coconut Oil | High concentrations | [7] | |

| Palm Kernel Oil | High concentrations | [7] | |

| Bovine Milk | 8 - 14% | [7] |

Synthetic Pathways from Natural Precursors

Several synthetic routes can be employed to produce this compound from these natural fatty acids. These methods range from traditional chemical synthesis to modern biocatalytic processes.

Caption: Overview of synthetic pathways to this compound from natural fatty acids.

Catalytic Ketonization of Pentadecanoic Acid

This is a direct method involving the decarboxylative coupling of two carboxylic acid molecules. However, for the synthesis of a methyl ketone like this compound, a cross-ketonization reaction with acetic acid is required, or a subsequent cleavage of a larger symmetric ketone. A more direct laboratory-scale synthesis involves the reaction of a pentadecanoyl derivative with a methyl organometallic reagent. A common industrial approach for producing ketones from fatty acids is through catalytic thermal treatment.

Experimental Protocol: Catalytic Ketonization

-

Catalyst Preparation: A metal oxide catalyst (e.g., TiO₂, ZrO₂, or a mixed oxide like Mg/Al oxide) is prepared and activated.[8]

-

Reaction Setup: Pentadecanoic acid is mixed with the catalyst in a fixed-bed flow reactor.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 300-400°C) under an inert atmosphere (e.g., N₂).[8]

-

Product Formation: The fatty acid undergoes ketonization, producing a symmetric C29 ketone (15-nonacosanone), CO₂, and water.

-

Secondary Processing (Cracking): The C29 ketone can be further processed (e.g., through cracking or McLafferty rearrangement) to yield smaller ketones, including this compound, and olefins.[8]

-

Purification: The product mixture is cooled, and this compound is separated and purified using techniques like fractional distillation or chromatography.

Table 3: Example Data for Catalytic Ketonization of a Fatty Acid (Palmitic Acid)

| Parameter | Value | Reference |

| Feedstock | Palmitic Acid (C16) | [8] |

| Catalyst | K₀.₈Zn₀.₄Ti₁.₆O₄ | [8] |

| Temperature | ≤ 400 °C | [8] |

| Conversion | ~72-86% | [8] |

| Major Product (Initial) | Palmitone (C31 Ketone) | [8] |

| Yield of Palmitone | ~47-59% | [8] |

Caption: Workflow for the catalytic ketonization of pentadecanoic acid.

Synthesis from Palmitic Acid via α-Oxidation

Palmitic acid (C16:0) can be converted to pentadecanoic acid (C15:0) through α-oxidation, a biological pathway for the breakdown of fatty acids, which can also be mimicked chemically.[9] The resulting pentadecanoic acid can then be converted to this compound.

Experimental Protocol: α-Oxidation and Decarboxylation (Conceptual)

-

α-Hydroxylation: Palmitic acid is first hydroxylated at the α-carbon (C2 position) to form 2-hydroxypalmitic acid. This can be achieved using specific enzymes or chemical oxidizing agents.

-

Oxidative Decarboxylation: The 2-hydroxypalmitic acid is then oxidatively decarboxylated to yield pentadecanal.

-

Oxidation to Carboxylic Acid: The pentadecanal is oxidized to form pentadecanoic acid.

-

Conversion to this compound: The resulting pentadecanoic acid is then converted to this compound using one of the methods described previously.

A study on cytochrome P450 peroxygenases demonstrated the α-oxidative decarboxylation of myristic acid to tridecanoic acid, suggesting the feasibility of this enzymatic approach for chain shortening.[10]

Table 4: Example Data for Enzymatic α-Oxidative Decarboxylation (Myristic Acid)

| Parameter | Value | Reference |

| Feedstock | Myristic Acid (C14) | [10] |

| Enzyme | CYP152N1 | [10] |

| Oxidant | H₂O₂ | [10] |

| Product | Tridecanoic Acid (C13) | [10] |

| Yield | 17% | [10] |

Note: This data illustrates the principle of enzymatic chain shortening.

Caption: Conceptual pathway for the synthesis of this compound from palmitic acid.

Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, often operating under milder conditions with high selectivity.[11][12][13] Enzymes like lipases and peroxygenases can be employed for the synthesis of this compound.

Experimental Protocol: Biocatalytic Conversion (Conceptual)

-

Enzyme Selection and Immobilization: A suitable enzyme (e.g., a specific lipase or oxidase) is selected. Immobilization of the enzyme on a solid support can enhance its stability and reusability.

-

Reaction Medium: The reaction is carried out in an aqueous buffer or a solvent-free medium to minimize environmental impact.[11]

-

Substrate Addition: The natural precursor, such as pentadecanoic acid or a triglyceride containing it, is added to the reaction medium.

-

Reaction Conditions: The reaction is maintained at an optimal temperature and pH for the selected enzyme. The mixture is agitated to ensure proper mixing.

-

Product Formation: The enzyme catalyzes the conversion of the precursor to this compound. This could involve, for instance, a peroxygenase-catalyzed decarboxylation.

-

Product Recovery and Purification: After the reaction is complete, the enzyme is separated (e.g., by filtration if immobilized), and the this compound is extracted from the reaction mixture and purified.

While specific protocols for the direct biocatalytic synthesis of this compound are not detailed in the initial search results, the principles of biocatalysis are well-established for various chemical transformations.[14]

Caption: General workflow for the biocatalytic synthesis of this compound.

Conclusion

The synthesis of this compound from natural precursors presents a viable and sustainable alternative to traditional synthetic routes. The primary precursor, pentadecanoic acid, is readily available from dairy and ruminant sources. More abundant fatty acids like palmitic and myristic acids can also be utilized through chain modification techniques. Catalytic ketonization remains a robust method, while emerging biocatalytic and chemo-enzymatic strategies offer the promise of greener and more selective processes. Further research into optimizing reaction conditions, catalyst and enzyme development, and purification methods will be crucial for the large-scale, cost-effective production of this compound from these renewable resources. This will undoubtedly expand its applications in the food, fragrance, and pharmaceutical industries.

References

- 1. This compound | 2345-28-0 [chemicalbook.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Pentadecylic acid - Wikipedia [en.wikipedia.org]

- 4. cimasci.com [cimasci.com]

- 5. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]

- 6. Palmitic acid - Wikipedia [en.wikipedia.org]

- 7. Myristic acid - Wikipedia [en.wikipedia.org]

- 8. Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]

- 10. α-Oxidative decarboxylation of fatty acids catalysed by cytochrome P450 peroxygenases yielding shorter-alkyl-chain fatty acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Biocatalysis | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

The Core of Nature's Defense: A Technical Guide to 2-Pentadecanone in Plants and Insects

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentadecanone, a saturated methyl ketone with the chemical formula C15H30O, is a naturally occurring volatile organic compound found across the plant and insect kingdoms.[1][2] While it contributes to the aroma of some foods and is used as a flavoring and fragrance agent, its primary significance in the natural world lies in its role as a potent semiochemical.[1][3][4] In plants, particularly in the glandular trichomes of certain species, it functions as a powerful defense mechanism against herbivores.[5][6] For insects, it can act as a crucial component of pheromonal communication. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, ecological roles, and experimental analysis of this compound, tailored for professionals in research and drug development.

Natural Occurrence and Biosynthesis in Plants

This compound is a prominent constituent of the chemical arsenal of various plant species, most notably within the Solanaceae family. Wild tomato species, such as Solanum habrochaites (formerly Lycopersicon hirsutum), are well-documented producers of high concentrations of methyl ketones, including this compound, which they store in the glandular heads of their type VI trichomes.[5][6] These trichomes act as miniature "biofactories" for a range of specialized metabolites.[7][8] The compound has also been reported in other plants like Ruta graveolens (common rue), Bowdichia virgilioides, and Echinacea angustifolia.[1][9]

Biosynthesis Pathway in Plants

The biosynthesis of this compound and other methyl ketones in plants is intricately linked to de novo fatty acid synthesis, occurring within the plastids of glandular trichome cells.[10][11] The process is a two-step enzymatic reaction that diverts intermediates from the standard fatty acid pathway.

-

Hydrolysis of 3-Ketoacyl-ACP: The pathway begins with a 3-ketoacyl-acyl carrier protein (ACP) intermediate. An enzyme known as Methylketone Synthase 2 (MKS2) , which possesses thioesterase activity, hydrolyzes the thioester bond of the 3-ketoacyl-ACP.[11] This reaction releases a free 3-ketoacid.

-

Decarboxylation of 3-Ketoacid: The resulting 3-ketoacid is then acted upon by Methylketone Synthase 1 (MKS1) , an enzyme with decarboxylase activity.[10][11] MKS1 removes the carboxyl group from the 3-ketoacid, yielding the final methyl ketone (in this case, this compound from 3-ketopalmitic acid) and carbon dioxide.[10]

The co-expression of both ShMKS1 and ShMKS2 is necessary and sufficient to produce methyl ketones in plants.[11]

Quantitative Data in Plants

The concentration of methyl ketones can vary significantly depending on the plant species, age, and environmental conditions. Wild tomato species generally produce much higher levels than their cultivated relatives.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Lycopersicon hirsutum f. glabratum | Type VI Glandular Trichome Head | 2-Tridecanone | ~146 ng/gland head | [6] |

| Lycopersicon hirsutum f. glabratum | Type VI Glandular Trichome Head | 2-Undecanone | ~47 ng/gland head | [6] |

| Zanthoxylum planispinum var. dintanensis | Essential Oil (Leaves) | 2-Dodecanone | 11.52% | [12] |

(Note: Data for this compound specifically is often grouped with other methyl ketones. The table reflects the most relevant quantitative data found for related, well-studied methyl ketones in key species.)

Natural Occurrence and Biosynthesis in Insects

In the insect world, this compound and other methyl ketones serve as vital chemical signals, or semiochemicals, including pheromones that mediate social interactions and reproduction.[9][13] Their biosynthesis is also tied to fatty acid metabolism, showcasing a conserved evolutionary strategy.[14][15] For example, in Drosophila buzzatii, a fatty acid chain elongation process is involved in the production of 2-tridecanone.[16]

Biosynthesis Pathway in Insects

While the specific enzymes are not as well-characterized as in plants, the general proposed pathway in insects also involves the modification of fatty acids. It is hypothesized to proceed through the following steps:

-

Fatty Acyl-CoA Precursor: The process starts with a fatty acyl-CoA, such as palmitoyl-CoA.

-

Chain Elongation & Oxidation: This precursor undergoes chain elongation and oxidation steps, likely involving enzymes analogous to those in the beta-oxidation pathway, to form a β-ketoacyl-CoA intermediate.[17]

-

Decarboxylation: The final step is believed to be a decarboxylation of the β-ketoacid intermediate (formed after hydrolysis of the CoA ester) to yield the corresponding methyl ketone.[16]

Ecological Roles and Biological Activities

This compound and related methyl ketones play critical roles in mediating interactions between organisms. Their biological activity is the foundation of their ecological significance.

-

Insecticidal and Repellent Activity: The high concentrations of methyl ketones in the trichomes of wild tomatoes confer potent resistance to a wide range of insect pests.[5][6] These compounds act as both contact toxins and repellents. For instance, 2-tridecanone and 2-undecanone are toxic to larvae of the tomato pinworm and the beet armyworm.[6] The repellent properties of these compounds have been demonstrated against mosquitoes and ticks, making them valuable candidates for the development of new arthropod repellents.[18][19]

-

Acaricidal Activity: Beyond insects, methyl ketones have shown efficacy against arachnids. Studies have demonstrated the potential of plant extracts rich in these compounds, and the compounds themselves, to act as acaricides against ticks and mites.[20][21][22]

-

Pheromonal Communication: In insects, methyl ketones are often components of sex or aggregation pheromones, crucial for mate finding and coordinating social behaviors.[13][15]

Experimental Protocols

The study of this compound requires robust methods for its extraction, identification, and the evaluation of its biological activity.

Methodology: Extraction and Analysis

A typical workflow for analyzing this compound from biological samples involves extraction followed by chromatographic separation and mass spectrometric identification.

1. Sample Preparation:

-

Plant Tissue (Leaves/Trichomes): Fresh or frozen tissue is ground to a fine powder, often under liquid nitrogen. For trichome-specific analysis, glands can be physically isolated or the leaf surface can be washed with a suitable organic solvent like hexane or dichloromethane.

-

Insect Samples: Whole insects or specific glands (e.g., pheromone glands) are homogenized in an appropriate solvent.

2. Extraction:

-

Solvent Extraction: The prepared sample is extracted with a non-polar or semi-polar organic solvent. Hexane is commonly used for volatile compounds.

-

Solid-Phase Microextraction (SPME): For headspace analysis of volatiles, an SPME fiber is exposed to the sample (e.g., intact leaves or crushed tissue) to adsorb the compounds directly from the gas phase. This is a solvent-free method ideal for analyzing volatile profiles.

3. Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds like this compound.

-

Gas Chromatography (GC): The extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the column (typically a non-polar column like DB-5ms).

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for positive identification by comparison to spectral libraries (e.g., NIST) and authentic standards.

-

-

Quantification: Quantification is typically achieved by adding a known amount of an internal standard to the sample prior to extraction and creating a calibration curve with an authentic standard of this compound.

Methodology: Acaricidal/Insecticidal Bioassay

To evaluate the biological activity of this compound, a contact toxicity bioassay is often employed.

1. Test Organism: Select a relevant target species (e.g., spider mites, Tetranychus urticae, or tick larvae, Rhipicephalus microplus).

2. Preparation of Test Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol or acetone). A negative control (solvent only) and a positive control (a known acaricide/insecticide) should be included.

3. Application:

-

Slide Dip Method (for mites): Mites on a leaf disc or glass slide are briefly dipped into the test solution.

-

Filter Paper Assay (for ticks): A defined area of filter paper is impregnated with a known volume of the test solution. After solvent evaporation, ticks are released onto the treated surface.

4. Incubation: The treated organisms are maintained under controlled conditions (temperature, humidity, photoperiod).

5. Data Collection: Mortality is assessed at specific time points (e.g., 24, 48 hours) after exposure. An organism is considered dead if it is unable to move when prodded with a fine brush.

6. Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration required to kill 50% of the population), which serves as a measure of the compound's toxicity.

Conclusion and Future Directions

This compound exemplifies the efficiency and elegance of chemical ecology, serving dual roles in plant defense and insect communication through conserved biosynthetic pathways. For researchers and drug development professionals, this natural product and its analogs represent a promising source of lead compounds for novel, bio-rational pesticides, acaricides, and arthropod repellents. Future research should focus on elucidating the precise mode of action of this compound on its target organisms, exploring the enzymatic machinery in insects for potential biotechnological applications, and leveraging metabolic engineering in plants to enhance the production of these valuable defense compounds in agriculturally important crops.

References

- 1. This compound | C15H30O | CID 61303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2345-28-0 [chemicalbook.com]

- 3. This compound, 2345-28-0 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of volatile compounds in glandular trichomes ofLycopersicon species against two insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Formation mechanism of glandular trichomes involved in the synthesis and storage of terpenoids in lavender - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Insecticidal and repellent efficacy against stored-product insects of oxygenated monoterpenes and 2-dodecanone of the essential oil from Zanthoxylum planispinum var. dintanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Semiochemical compound: 6,10,14-Trimethylpentadecan-2-one | C18H36O [pherobase.com]

- 14. researchgate.net [researchgate.net]

- 15. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty acid elongation in the biosynthesis of (Z)-10-heptadecen-2-one and 2-tridecanone in ejaculatory bulb microsomes of Drosophila buzzatii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]

- 19. First report of the repellency of 2-tridecanone against ticks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acaricidal activity of Foeniculum vulgare against Rhipicephalus annulatus is mainly dependent on its constituent from trans-anethone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acaricidal activity of the aqueous and hydroethanolic extracts of 15 South African plants against Rhipicephalus turanicus and their toxicity on human liver and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Pentadecanone in a Laboratory Setting

This guide provides comprehensive safety and handling information for 2-Pentadecanone, tailored for researchers, scientists, and professionals in drug development. It outlines the known physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a saturated fatty ketone. Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O | [1][2][3][4] |

| Molecular Weight | 226.40 g/mol | [1][2][3] |

| CAS Number | 2345-28-0 | [1][2][4] |

| Appearance | White solid | [2][5] |

| Odor | Fatty, waxy, with floral or spicy nuances | [4] |

| Melting Point | 37-41 °C (98.6-105.8 °F) | [1][2] |

| Boiling Point | 293-294 °C (559.4-561.2 °F) at 760 mmHg | [1][2][3] |

| Flash Point | 83.9-144 °C (183-291.2 °F) | [1][2][5] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and oils. | [3] |

| Vapor Pressure | 0.00304 mmHg at 25°C | [5] |

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance[2][3][6]. However, it is crucial to handle all chemicals with care in a laboratory setting.

Toxicological Summary:

| Endpoint | Result | Notes | Source |

| Acute Toxicity | Not classified | The toxicological properties have not been fully investigated. | [2][6] |

| Skin Corrosion/Irritation | Not classified | [6] | |

| Serious Eye Damage/Irritation | Not classified | [6] | |

| Respiratory or Skin Sensitization | Not classified | [6] | |

| Germ Cell Mutagenicity | Not classified | A Blue-Screen assay was negative for genotoxicity. | [6][7] |

| Carcinogenicity | Not classified | [6] | |

| Reproductive Toxicity | Not classified | [6] | |

| Specific Target Organ Toxicity (Single Exposure) | Not classified | [6] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | A read-across study on 2-heptanone established a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg/day. | [7] |

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not extensively available in the public domain, which is common for substances not classified as hazardous. However, the methodologies would follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

Genotoxicity Testing (Blue-Screen Assay): The Blue-Screen assay is a human cell-based method used to assess the genotoxicity and cytotoxicity of chemical compounds. The protocol involves the following general steps:

-

Cell Culture: Human-derived cells are cultured in a suitable medium.

-

Compound Exposure: The cells are exposed to varying concentrations of this compound, both with and without metabolic activation (e.g., using a liver S9 fraction).

-

Endpoint Measurement: Genotoxicity is typically measured by detecting the induction of a stress-responsive gene promoter. Cytotoxicity is assessed by measuring cell density.

-

Data Analysis: The results are compared to negative and positive controls to determine if the compound induces a genotoxic or cytotoxic response. A positive result for cytotoxicity is generally defined as a relative cell density below 80%[7].

For this compound, the assay showed cytotoxicity without metabolic activation but was negative for genotoxicity both with and without metabolic activation[7].

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure safety in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2].

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure[2].

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter mask (such as a N95) may be used[2][8].

Engineering Controls:

-

Ensure good ventilation of the workstation.[6]

-

Handle the substance in a well-ventilated area or in a chemical fume hood to avoid dust formation and inhalation.[2]

Storage:

Emergency Procedures

First-Aid Measures:

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, seek medical attention. | [2][6] |

| Skin Contact | Wash the skin with plenty of water. If irritation persists, seek medical attention. | [2][6] |

| Eye Contact | Rinse eyes with water as a precaution for at least 15 minutes. If irritation persists, seek medical attention. | [2][6] |

| Ingestion | Rinse mouth with water and then drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. | [2][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, dry powder, or foam[6].

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective clothing[2][6].

Accidental Release Measures:

-

Ensure adequate ventilation of the spillage area[6].

-

Avoid dust formation[2].

-

Use personal protective equipment as required[2].

-

For solid spills, mechanically recover the product (e.g., sweep up and shovel into suitable containers for disposal)[2][6].

-

Avoid release to the environment[6].

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Emergency response protocols for incidents involving this compound.

Signaling Pathways: Based on the available safety and toxicological data, this compound is not known to significantly interact with specific biological signaling pathways in a hazardous manner. Its primary use is as a flavoring and fragrance ingredient, and it is not classified as a toxic substance. Therefore, a diagram of a specific signaling pathway of toxicity is not applicable. Research into its biological interactions is limited in the publicly available literature.

References

- 1. This compound | CAS#:2345-28-0 | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C15H30O | CID 61303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2345-28-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. synerzine.com [synerzine.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 2-十五烷酮 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

Commercial Suppliers of High-Purity 2-Pentadecanone: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the validity and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers offering high-purity 2-Pentadecanone for research applications, complete with comparative data, experimental methodologies, and relevant biochemical pathway information.

High-Purity this compound Supplier and Specification Overview

This compound (CAS No. 2345-28-0), also known as methyl tridecyl ketone, is a saturated fatty ketone with applications in flavor and fragrance research, as well as in the study of chemical ecology and as an analytical standard. Several reputable chemical suppliers offer this compound in various grades of purity. The following table summarizes the specifications of this compound available from prominent commercial suppliers.

| Supplier | Product Number | Purity Specification | Grade | Physical Form | Additional Notes |

| Sigma-Aldrich (Merck) | W372404 | ≥98% | Food Grade (FG) | Solid | Kosher and Halal certified.[1] |

| 47339 | ≥98.0% (GC) | Analytical Standard | Solid | - | |

| Thermo Scientific Chemicals | L09347 | 97% | - | Solid | Formerly Alfa Aesar.[2] |

| AC426000250 | ≥96.0% (GC) | - | Solid | - | |

| TCI (Tokyo Chemical Industry) | P1063 | >95.0% (GC) | - | White to Almost white powder to crystal | - |

| Santa Cruz Biotechnology | sc-228791 | - | - | Solid | For research use only. |

| MedChemExpress | HY-W016482 | >98% | - | Solid | For research use only. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Biological Samples (Headspace Analysis)

This protocol is a general guideline for the analysis of this compound from the headspace of biological samples, such as cell cultures, and can be adapted based on the specific matrix and instrumentation.

a. Sample Preparation:

-

Grow cell cultures in sealed headspace vials containing the appropriate growth medium.

-

Incubate the vials under desired experimental conditions (e.g., specific time points, treatment with test compounds).

-

For analysis, transfer the headspace vials to a heated incubator connected to the GC-MS autosampler.

b. Solid-Phase Microextraction (SPME):

-

Equilibrate the sample vial at a specific temperature (e.g., 30°C) to allow volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 45 minutes) to adsorb the volatile organic compounds (VOCs).[3]

c. GC-MS Analysis:

-

Injection: Thermally desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode to ensure the transfer of all analytes to the column.[3]

-

Gas Chromatograph (GC):

-

Mass Spectrometer (MS):

d. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantify the compound using an internal standard or by constructing a calibration curve with known concentrations of the standard.

Analysis of this compound in Food Matrices by GC-MS

This protocol provides a general framework for the extraction and analysis of this compound from a food matrix.

a. Sample Preparation (QuEChERS-based Extraction):

-

Homogenize a known weight of the food sample.

-

Add a suitable solvent (e.g., acetonitrile) and an internal standard.

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifuge the sample to separate the organic layer.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

b. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.

-

GC and MS conditions: Follow a similar setup as described in the headspace analysis protocol, with potential modifications to the oven temperature program to optimize the separation of analytes from the specific food matrix.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound via Fatty Acid Metabolism

Research suggests that this compound is related to fatty acid synthesis.[5] The following diagram illustrates a plausible biosynthetic pathway, where fatty acids undergo chain elongation and subsequent modifications to produce 2-ketones. This process is a variation of the more broadly understood ketogenesis pathway, which produces ketone bodies as an alternative energy source.[6][7][8]

Caption: Biosynthesis of this compound from Fatty Acyl-CoA.

Experimental Workflow for GC-MS Analysis

The logical flow of a typical GC-MS experiment for the analysis of this compound is depicted in the following diagram.

Caption: General workflow for GC-MS analysis of this compound.

References

- 1. This compound = 98 , FG 2345-28-0 [sigmaaldrich.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. jackwestin.com [jackwestin.com]

Thermochemical Profile of 2-Pentadecanone: A Technical Guide

This guide provides a comprehensive overview of the thermochemical data for 2-Pentadecanone (C₁₅H₃₀O), tailored for researchers, scientists, and professionals in drug development. It includes a summary of key thermochemical properties, detailed experimental methodologies for their determination, and a visualization of a fundamental chemical equilibrium.

Core Thermochemical Data

This compound, also known as methyl tridecyl ketone, is a long-chain saturated ketone. An understanding of its thermochemical properties is essential for various applications, including reaction calorimetry, process design, and safety analysis. The following table summarizes the key experimental and calculated thermochemical data for this compound.

| Thermochemical Property | Value | Units | Measurement/Calculation Method & Reference |

| Enthalpy of Vaporization (ΔvapH°) | 84.69 | kJ/mol | Derived from Sublimation and Fusion Enthalpies[1] |

| Enthalpy of Fusion (ΔfusH°) | 54.57 ± 0.33 | kJ/mol | Calorimetry at 312.2 K[1] |

| Enthalpy of Sublimation (ΔsubH°) | 139.26 ± 1.62 | kJ/mol | Calorimetry at 298.15 K[1] |

| Entropy of Fusion (ΔfusS°) | 174.8 | J/(mol·K) | Calorimetry at 312.2 K |

| Solid Heat Capacity (Cp,solid) | 426.8 | J/(mol·K) | At 298.15 K |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -53.50 | kJ/mol | Joback Method (Calculated) |

| Standard Enthalpy of Formation (ΔfH°) | -465.51 | kJ/mol | Joback Method (Calculated) |

Experimental Protocols

The experimental determination of the thermochemical data for this compound, as reported by Sunner, Svensson, and Zelepuga in 1979, involved a combination of calorimetric techniques to ascertain the enthalpies of fusion and sublimation. The enthalpy of vaporization was subsequently derived from these experimental values.[1]

Determination of Enthalpy of Fusion (ΔfusH°)

The enthalpy of fusion was determined using calorimetry. A general procedure for such a measurement on a solid organic compound like this compound is as follows:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is sealed in a sample pan or ampoule.

-

Calorimeter Setup: The sample is placed in a calorimeter, often a Differential Scanning Calorimeter (DSC), which measures the difference in heat flow between the sample and a reference pan.

-

Temperature Program: The sample is subjected to a controlled temperature program. It is first cooled to a temperature well below its melting point to ensure complete crystallization. Then, the sample is heated at a constant rate through its melting transition.

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. The melting of the sample results in an endothermic peak on the thermogram.

-

Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed during fusion. This value, divided by the molar amount of the sample, yields the molar enthalpy of fusion.

Determination of Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation was also determined calorimetrically. For a solid with a low vapor pressure like this compound, this can be a challenging measurement. The general methodology involves:

-

Apparatus: A specialized sublimation calorimeter is used. This apparatus allows for the complete vaporization of a solid sample under vacuum or in a stream of inert gas at a constant temperature.

-

Sample Introduction: A small, accurately weighed amount of this compound is placed in the calorimeter.

-

Isothermal Sublimation: The sample is heated to a constant temperature (in this case, 298.15 K), and the energy required to cause the complete sublimation of the sample is measured. This is often done by measuring the electrical energy supplied to a heater to maintain isothermal conditions during the sublimation process.

-

Calculation: The total energy input, corrected for any heat losses, divided by the number of moles of the sublimed sample gives the molar enthalpy of sublimation.

Derivation of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization at 298.15 K was not measured directly but was derived using Hess's Law, based on the experimentally determined enthalpies of sublimation and fusion. The relationship is as follows:

ΔsubH° = ΔfusH° + ΔvapH°

Therefore, the enthalpy of vaporization is calculated as:

ΔvapH° = ΔsubH° - ΔfusH°

This approach is particularly useful for high-boiling, low-volatility compounds where direct measurement of the enthalpy of vaporization at standard temperature can be difficult.

Chemical Equilibria: Keto-Enol Tautomerization

Ketones, such as this compound, exist in equilibrium with their corresponding enol tautomers. This keto-enol tautomerization is a fundamental reaction that influences the reactivity of the ketone. The equilibrium generally favors the keto form for simple ketones.

Caption: Keto-enol tautomerization of this compound.

References

The Unresolved Crystal Structure of 2-Pentadecanone: A Technical Guide for Researchers

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Pentadecanone (CAS No. 2345-28-0), a long-chain saturated methyl ketone. Despite its applications in the flavor and fragrance industries and its presence in various natural sources, a definitive, experimentally determined crystal structure of this compound has not been reported in publicly accessible crystallographic databases or the peer-reviewed scientific literature. This document summarizes the known physicochemical properties of this compound and provides a comprehensive, hypothetical experimental workflow for its crystallization and structural determination via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of long-chain aliphatic compounds and serves as a roadmap for future research in this area.

Introduction

This compound is a 15-carbon saturated ketone that is found in various natural sources and is used as a flavoring and fragrance agent.[1] It is described as a white to almost white crystalline powder or solid, indicating a regular arrangement of its molecules in the solid state.[1][2] The precise three-dimensional arrangement of molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physical and chemical properties, including its melting point, solubility, stability, and bioavailability. For professionals in drug development, understanding the crystal structure is critical, as different crystalline forms (polymorphs) of an active pharmaceutical ingredient can have significantly different therapeutic effects.

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals no deposited crystal structure for this compound. This guide, therefore, aims to collate the existing data on this compound and to provide a detailed experimental protocol for researchers to determine its crystal structure.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical and safety data sources.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O | [1] |

| Molecular Weight | 226.40 g/mol | [1][2] |

| CAS Number | 2345-28-0 | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 37-41 °C | [3] |

| Boiling Point | 293 °C (at 760 mmHg) | [2][3] |

| Solubility | Insoluble in water; soluble in alcohol, propylene glycol, and oils. | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed methodology for the determination of the crystal structure of this compound.

Synthesis and Purification

While this compound is commercially available, its purity should be verified and enhanced if necessary to obtain diffraction-quality single crystals.

-

Purity Analysis: The purity of the commercial sample should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Recrystallization: If impurities are detected, the compound should be purified by recrystallization. A suitable solvent system would likely involve a non-polar solvent in which this compound is soluble at elevated temperatures and less soluble at lower temperatures (e.g., ethanol, isopropanol, or hexane). The process would involve dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to promote the formation of high-purity crystals.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step and often requires screening of various conditions.

-

Slow Evaporation: A solution of purified this compound in a volatile solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can be left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, potentially leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of this compound in a solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which this compound is insoluble (e.g., pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of this compound and promoting crystallization.

-

Slow Cooling: A saturated solution of this compound in a suitable solvent at an elevated temperature is slowly cooled in a controlled manner. A programmable water bath or a well-insulated container can be used to achieve a slow cooling rate, which is essential for the growth of large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected using either molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A complete dataset is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the logical relationship between polymorphism and drug bioavailability.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Pentadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Pentadecanone, a volatile organic compound of interest in various research fields, including microbiology and plant science. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, ensuring a sensitive and robust analytical procedure. This document outlines the complete workflow from sample preparation to data analysis and includes quantitative data and visual diagrams to facilitate understanding and implementation.

Introduction